B1151859 p53 Product Pack

p53 Product Pack

Cat. No.: B1151859
Attention: For research use only. Not for human or veterinary use.
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Description

The p53 Product Pack provides essential research tools for investigating the p53 tumor suppressor protein, a critical transcription factor often called "the guardian of the genome" . The p53 protein plays a central role in preventing cancer by responding to cellular stresses like DNA damage, initiating cell cycle arrest, DNA repair, or apoptosis to maintain genomic integrity . Mutations in the TP53 gene are the most frequent genomic alteration in human cancers, found in over 50% of cases, making it a paramount target for oncological research . This pack is designed to support a wide range of experiments aimed at understanding p53's wild-type function, its dysfunctional mutant forms, and its complex regulation. p53's activity is tightly controlled by the E3 ubiquitin protein ligase MDM2, which binds to p53, inhibits its transactivation ability, and targets it for proteasomal degradation, maintaining low levels under normal conditions . In response to DNA damage, p53 is stabilized and accumulates in the nucleus, where it functions as a tetramer to transactivate genes involved in cell fate decisions . This pack includes reagents that allow researchers to explore this critical p53-MDM2 regulatory axis and its implications for cancer therapy. The product pack is formulated for research use only and is not approved for use in humans or in clinical diagnosis.

Properties

Origin of Product

United States

Comparison with Similar Compounds

Validation and Reliability

The this compound’s antibodies are validated using the Deep Bell Group database , which aggregates literature citations, application conditions, and experimental reproducibility metrics . For example:

  • Antibodies with >30 citations (e.g., Anti-Acetyl-p53 (Lys373) ) are prioritized for high-impact studies.
  • The pack’s Mouse Anti-Human p53 (X1157M) scores highly in "application flexibility" due to its compatibility with multiple buffer systems .

Preparation Methods

Reaction Setup and Thermal Cycling

The Thermo Fisher protocol outlines a multiplex PCR approach to amplify p53 DNA fragments for hybridization onto GeneChip® microarrays. A 100 µL reaction volume requires 50 µL of PCR Master Mix, containing 4X PCR reagents, p53-specific primers, AmpliTaq Gold™ polymerase, and molecular-grade water. Samples (5–50 µL) or reference DNA (5 µL) are combined with the master mix and subjected to 35 cycles of denaturation (95°C for 30 sec), annealing (60°C for 30 sec), and extension (72°C for 60 sec).

Table 1: PCR Master Mix Composition

ComponentVolume per Reaction (µL)Final Concentration
4X PCR Reagents251X
p53 Primer Set50.5 µM
AmpliTaq Gold™ (5 U/µL)20.1 U/µL
Molecular-Grade Water18-

Post-amplification, products are resolved on 4% NuSieve® agarose gels to verify fragment sizes (100–500 bp).

Electrochemiluminescent Immunoassay for Total p53 Quantification

Antibody-Coated Plate Preparation

Meso Scale Discovery’s Total p53 Assay employs a 96-well plate pre-coated with anti-p53 capture antibodies. Samples (25 µL) are incubated with SULFO-TAG-labeled detection antibodies for 1 hour at room temperature under vigorous shaking (300–1,000 rpm). Signal generation utilizes tris(2,2'-bipyridine)ruthenium(II)-based electrochemiluminescence, quantified using an MSD SECTOR® Imager.

Table 2: Key Reagent Volumes for 96-Well Plate

StepReagentVolume per Well (µL)
BlockingBlocking Solution-A150
Sample IncubationLysate or Standard25
DetectionSULFO-TAG Anti-p5325
Signal DevelopmentRead Buffer T (4X)150

The assay detects p53 concentrations as low as 125 pg/mL with intra-assay precision <10% CV.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

Standard Curve Generation and Sample Dilution

Sigma-Aldrich’s p53 ELISA utilizes a lyophilized cell extract standard calibrated against recombinant p53. Serial dilutions are prepared in Standard Diluent Buffer to generate a curve from 8,000 pg/mL to 0 pg/mL. Samples are diluted 1:10–1:50 to minimize matrix interference, with a 100 µL aliquot per well incubated for 2 hours at room temperature.

Table 3: ELISA Standard Dilution Scheme

TubeStandard SourceDiluent Volume (mL)Final Concentration (pg/mL)
1Reconstituted08,000
2Tube 10.254,000
3Tube 20.252,000
4Tube 30.251,000
5Tube 40.25500
6Tube 50.25250
7Tube 60.25125
8-0.50

Post-wash steps, anti-p53 detection antibodies and HRP-conjugated secondary antibodies are added, with absorbance read at 450 nm after 30-minute chromogen incubation.

Chromatin Immunoprecipitation (ChIP) for p53-DNA Interaction Studies

Crosslinking and Chromatin Shearing

The ExactaChIP™ protocol fixes cells with 1% formaldehyde for 15 minutes at room temperature, followed by glycine quenching. Chromatin is sheared via sonication to 1 kb fragments using a refrigerated ultracentrifuge (12,000 × g, 10 minutes). Immunoprecipitation employs 5 µL of Anti-p53 Antibody per sample, incubated with streptavidin beads (magnetic or agarose) for 30 minutes at 4°C.

Table 4: ChIP Reagent Preparation

ReagentVolume per 5 × 10⁶ CellsPurpose
Lysis Buffer500 µLCell membrane disruption
Dilution Buffer1 mLChromatin dilution
Protease Inhibitor Cocktail10 µg/mL eachPrevent protein degradation

Precipitated DNA is purified using a Qiagen kit and analyzed via PCR or sequencing.

Comparative Analysis of Methodologies

Sensitivity and Throughput Considerations

Electrochemiluminescence (MSD) offers the highest sensitivity (125 pg/mL), whereas ELISA provides cost-effective batch processing. PCR-based methods require stringent contamination controls but enable multiplexed gene expression profiling. ChIP is uniquely suited for studying DNA binding but demands optimized sonication conditions.

Table 5: Method Comparison

ParameterPCR AmplificationElectrochemiluminescenceELISAChIP
Sensitivity1 µg DNA125 pg/mL250 pg/mL5 × 10⁶ cells
Time to Result6 hours4 hours4 hours2 days
Key EquipmentThermal CyclerSECTOR ImagerPlate ReaderSonicator
ApplicationGene ExpressionProtein QuantificationProtein QuantificationDNA-Protein Interactions

Q & A

Basic Research Questions

Q. How to design a robust experimental workflow for studying p53 dynamics using the p53 Product Pack?

  • Methodological Answer :

  • Begin with a literature review to identify validated protocols for p53 activation/inhibition assays. Use controlled variables (e.g., cell lines with wild-type vs. mutant p53) and include replicates to ensure reproducibility .

  • Employ quantitative methods (e.g., Western blot, qPCR) to measure p53 protein levels and downstream targets (e.g., p21, Bax). Normalize data using housekeeping genes/proteins and include positive/negative controls (e.g., nutlin-3a for MDM2 inhibition) .

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    41:04

  • Document all steps in a standardized protocol, including reagent batch numbers and incubation times, to minimize variability .

Q. What statistical approaches are appropriate for analyzing p53-dependent transcriptional responses?

  • Methodological Answer :

  • Use parametric tests (e.g., ANOVA) for normally distributed data (verified via Shapiro-Wilk test) or non-parametric alternatives (e.g., Kruskal-Wallis) for skewed distributions.
  • Apply multiple-testing corrections (e.g., Bonferroni, Benjamini-Hochberg) when analyzing genome-wide datasets (e.g., RNA-seq) to reduce false positives .
  • Include effect size calculations and confidence intervals to contextualize biological significance beyond p-values .

Advanced Research Questions

Q. How to resolve contradictions in p53 activation data across different cellular contexts?

  • Methodological Answer :

  • Perform meta-analysis of existing datasets (e.g., GEO, TCGA) to identify context-specific variables (e.g., oxidative stress, hypoxia) that modulate p53 activity .

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    02:08

  • Validate hypotheses using isogenic cell lines or CRISPR-edited models to isolate confounding factors (e.g., TP53 mutation status, co-occurring oncogenic mutations) .

  • Apply systems biology tools (e.g., Boolean network modeling) to map p53 interaction networks under varying conditions .

Q. What strategies ensure reproducibility when studying p53 post-translational modifications (PTMs) using the Product Pack?

  • Methodological Answer :

  • Standardize sample preparation (e.g., lysis buffer composition, protease/phosphatase inhibitors) to preserve PTMs .
  • Use orthogonal validation methods (e.g., mass spectrometry for phosphorylation sites, immunofluorescence for subcellular localization) .
  • Share raw data and analysis pipelines via repositories (e.g., Zenodo, Figshare) to enable independent verification .

Q. How to integrate multi-omics data (e.g., proteomic, metabolomic) with p53 functional assays?

  • Methodological Answer :

  • Leverage dimensionality reduction techniques (e.g., PCA, t-SNE) to identify clusters of p53-correlated metabolites/proteins .
  • Apply pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to link omics findings to p53-regulated processes (e.g., apoptosis, senescence) .
  • Use machine learning (e.g., random forests) to predict p53 activity states from multi-omics signatures .

Data Presentation Guidelines

  • Tables : Include descriptive statistics (mean ± SD, n), p-values, and effect sizes. Use footnotes to explain abbreviations .
  • Figures : Label axes with units, use consistent color schemes for experimental groups, and provide high-resolution source files .
  • Reproducibility : Publish raw data, code, and detailed protocols in FAIR-aligned repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.